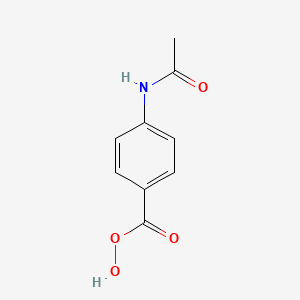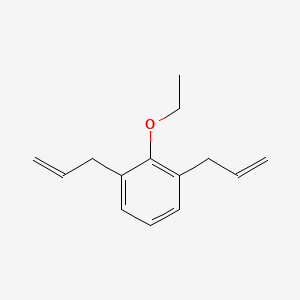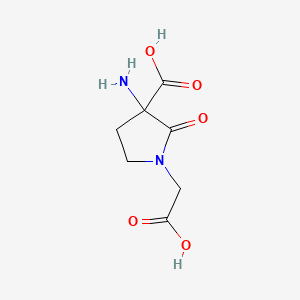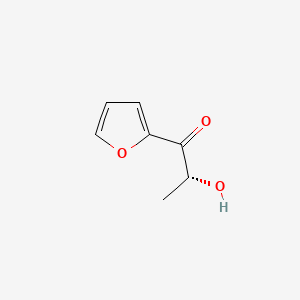
(R)-1-(Furan-2-yl)-2-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl[®-1-hydroxyethyl] ketone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a hydroxyethyl ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the condensation of furan-2-carbaldehyde with ®-1-hydroxyethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Furan-2-yl[®-1-hydroxyethyl] ketone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent product quality and minimize waste. The use of catalysts and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl[®-1-hydroxyethyl] ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Furan-2-yl[®-1-hydroxyethyl] ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl[®-1-hydroxyethyl] ketone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone.
Furan-2-ylmethanol: A related compound with a hydroxymethyl group instead of a hydroxyethyl ketone group.
Furan-2-ylacetic acid: Another furan derivative with an acetic acid substituent.
Uniqueness
Furan-2-yl[®-1-hydroxyethyl] ketone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl ketone group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
152723-24-5 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.138 |
IUPAC Name |
(2R)-1-(furan-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1 |
InChI Key |
IJCOISTYFBUCPR-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C1=CC=CO1)O |
Synonyms |
1-Propanone, 1-(2-furanyl)-2-hydroxy-, (2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


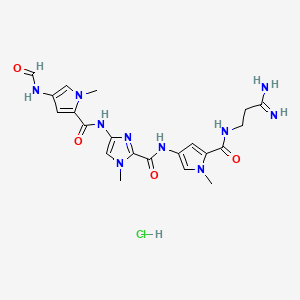

![L-Alanine, 3-[(methoxycarbonyl)amino]- (9CI)](/img/new.no-structure.jpg)

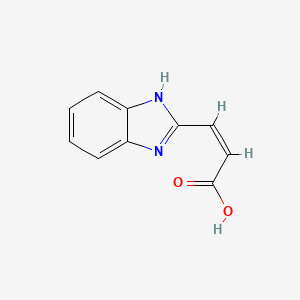
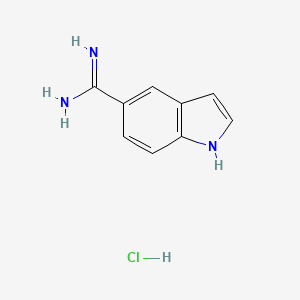
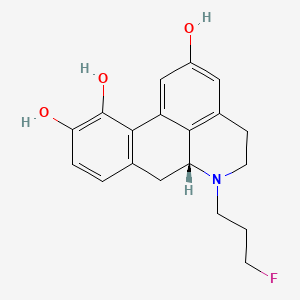
![2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile](/img/structure/B582914.png)
